molecular formula C16H20O4 B1613516 cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-33-7

cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1613516
CAS No.: 736136-33-7
M. Wt: 276.33 g/mol
InChI Key: LIXSNTJNSWXNPY-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a complex three-dimensional structure centered around a cyclohexane ring bearing two distinct functional groups in cis-configuration. Based on structural analysis of closely related compounds, this molecule possesses a molecular formula of C₁₆H₂₀O₄ with an approximate molecular weight of 276.33 grams per mole. The compound features a cyclohexane ring as the central scaffold, with a carboxylic acid group at position 1 and a 2-(3-methoxyphenyl)-2-oxoethyl substituent at position 2, arranged in cis-stereochemistry.

The stereochemical configuration plays a crucial role in determining the compound's three-dimensional arrangement and subsequent chemical behavior. The cis-orientation between the carboxylic acid and the ketone-containing side chain creates specific spatial relationships that influence intramolecular interactions and conformational preferences. The methoxyphenyl group introduces additional structural complexity through its aromatic character and the methoxy substituent positioned at the meta-position of the benzene ring, which affects both electronic distribution and steric interactions within the molecule.

The cyclohexane ring itself adopts chair conformations that are influenced by the positioning of the two substituents. Research on related cyclohexane dicarboxylic acid derivatives has demonstrated that the chair conformation preferences can be significantly affected by the nature and positioning of substituents, with equilibrium populations between diaxial and diequatorial arrangements varying based on the chemical environment. The presence of the bulky 3-methoxyphenyl ketone group and the carboxylic acid functionality creates specific steric and electronic constraints that favor particular conformational arrangements.

The ketone linkage within the oxoethyl bridge provides additional conformational flexibility while maintaining the overall molecular framework. This structural feature allows for rotation around the carbon-carbon bonds connecting the cyclohexane ring to the aromatic system, creating multiple possible conformational states. The methoxy group on the phenyl ring contributes to the compound's overall polarity and provides sites for potential hydrogen bonding interactions with surrounding molecules or biological targets.

Comparative Analysis of Cyclohexane Carboxylic Acid Derivatives

Comparative structural analysis reveals significant insights into the unique characteristics of this compound when examined alongside related cyclohexane carboxylic acid derivatives. The positional isomers of this compound family demonstrate how subtle changes in substitution patterns dramatically influence molecular properties and behavior. For instance, the cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with identical molecular weight of 276.33 grams per mole but different positioning of the methoxyphenyl ketone group, exhibits distinct stereochemical and conformational characteristics.

The following table summarizes key structural parameters of related cyclohexane carboxylic acid derivatives:

Compound Position Methoxy Position Molecular Weight CAS Number Reference
This compound 2 meta 276.33 - Target compound
cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3 ortho 276.33 735275-08-8
cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4 meta 276.33 735275-79-3
cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid 2 meta 262.30 357980-63-3
cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4 para 276.34 -

The structural diversity within this compound family demonstrates how positional variations affect molecular architecture and properties. The cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid represents a direct positional isomer where the methoxyphenyl ketone substituent is located at position 4 rather than position 2 of the cyclohexane ring. This positional change significantly alters the spatial relationship between the carboxylic acid and ketone functionalities, potentially affecting both conformational preferences and chemical reactivity.

The influence of methoxy group positioning on the phenyl ring provides additional comparative insights. Studies of compounds with ortho-, meta-, and para-methoxy substitution patterns reveal how electronic effects and steric hindrance vary based on substituent placement. The meta-position methoxy group in the target compound creates a specific electronic environment that differs from both ortho and para arrangements, influencing both the electron density distribution in the aromatic ring and the potential for intramolecular interactions.

Conformational analysis of cyclohexane dicarboxylic acid systems has revealed that cis-substituted compounds often exhibit unique conformational preferences compared to their trans-counterparts. Research on cis-1,3-cyclohexanedicarboxylic acids demonstrated that these compounds can favor diaxial conformations under specific conditions, contrary to typical expectations for cyclohexane derivatives. This finding suggests that the cis-2-substituted target compound may exhibit similar unexpected conformational behavior due to the specific spatial arrangement of its substituents.

Conformational Studies Through Computational Modeling

Computational modeling approaches provide essential insights into the conformational landscape of this compound and related cyclohexane derivatives. Density functional theory calculations and molecular mechanics simulations have been extensively applied to understand the conformational preferences of cyclohexane-based compounds, revealing complex relationships between molecular structure and three-dimensional arrangement. The computational investigation of similar cyclohexane derivatives has demonstrated that both the cyclohexane ring conformation and the orientation of aromatic substituents significantly influence molecular stability and chemical behavior.

Research on cyclohexane phenylalanine analogues has provided valuable methodological frameworks for understanding the conformational behavior of phenyl-substituted cyclohexane carboxylic acids. Comprehensive conformational studies using B3LYP/6-31+G(d,p) calculations on N-acetyl-N'-methylamide derivatives of cyclohexane phenylalanine compounds revealed that the relative orientation of the phenyl group with respect to other substituents dramatically affects conformational preferences. These findings suggest that similar computational approaches can elucidate the conformational landscape of the target compound.

The cyclohexane ring itself presents multiple conformational states that must be considered in computational modeling. Chair conformations represent the most stable arrangements, but the specific population of different chair forms depends on the nature and positioning of substituents. Studies of cyclohexane dicarboxylic acids using NMR J-coupling analysis and quantum mechanical calculations at the M06-2X/cc-pVTZ(-f)++ level demonstrated that substituent effects can lead to unexpected conformational preferences. The diaxial versus diequatorial arrangements of substituents create distinct energy landscapes that influence molecular behavior.

Solvent effects play a crucial role in determining conformational preferences, as demonstrated by comparative studies in gas phase, chloroform, and aqueous environments. Self-consistent reaction field methods have revealed that polar solvents can significantly alter the relative energies of different conformational states. For cyclohexane carboxylic acid derivatives, the presence of both hydrophobic cyclohexane regions and polar carboxylic acid groups creates complex solvation patterns that influence overall molecular conformation.

The aromatic π-system interactions represent another critical aspect of conformational modeling for the target compound. Research on cyclohexane phenylalanine derivatives demonstrated that aromatic groups can interact with peptide backbones through both steric and electronic mechanisms involving π-orbitals. Similar interactions between the methoxyphenyl group and the cyclohexane-carboxylic acid framework likely influence the conformational preferences of this compound.

Computational analysis of hydrogen bonding patterns provides additional insights into conformational stability. Studies of related compounds have identified specific intramolecular hydrogen bonding arrangements that stabilize particular conformational states. The carboxylic acid functionality in the target compound can potentially form hydrogen bonds with the ketone oxygen or participate in other intramolecular interactions that influence overall molecular geometry. The methoxy group may also contribute to hydrogen bonding networks, either as a donor through its aromatic hydrogen atoms or as an acceptor through its oxygen atom.

The energy landscapes calculated for similar cyclohexane derivatives typically reveal multiple local minima separated by energy barriers that reflect the costs of conformational interconversion. Understanding these energy relationships provides insights into the dynamic behavior of the compound under various conditions. Computational studies have shown that temperature and solvent effects can alter the population distributions among different conformational states, highlighting the importance of considering environmental factors in conformational analysis.

Properties

IUPAC Name

(1R,2R)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-13-7-4-6-12(9-13)15(17)10-11-5-2-3-8-14(11)16(18)19/h4,6-7,9,11,14H,2-3,5,8,10H2,1H3,(H,18,19)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXSNTJNSWXNPY-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641373
Record name (1R,2R)-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-33-7
Record name (1R,2R)-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the construction of the cyclohexane ring with a carboxylic acid substituent followed by the introduction of the 3-methoxyphenyl-2-oxoethyl side chain. Key challenges include:

  • Ensuring the cis stereochemistry on the cyclohexane ring.
  • Efficient formation of the ketoethyl linkage to the aromatic ring.
  • Avoiding side reactions such as over-reduction or racemization.

Suzuki–Miyaura Coupling Approach

One prominent method for synthesizing related compounds such as cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (a positional isomer) involves the Suzuki–Miyaura coupling reaction. This palladium-catalyzed cross-coupling enables formation of carbon-carbon bonds between aryl boronic acids and halogenated cyclohexane derivatives.

Key features:

  • Use of transition metal catalysts (Pd-based).
  • Formation of the aryl-oxoethyl substituent on the cyclohexane ring.
  • Control over the stereochemistry via choice of starting materials and reaction conditions.

This method is adaptable to the cis-2-substituted analog by selecting appropriate halogenated cyclohexane-1-carboxylic acid precursors and 3-methoxyphenyl boronic acid derivatives.

Hydrogenation of Benzenecarboxylic Acid Precursors

Another approach involves hydrogenation of benzenecarboxylic acid compounds to yield cyclohexanecarboxylic acid derivatives. This method is relevant because the 3-methoxyphenyl ring can be partially hydrogenated to the cyclohexane ring system.

Process details:

  • Hydrogenation is performed in the presence of rhodium or ruthenium catalysts supported on solids.
  • The reaction is carried out under elevated pressures (500–3000 psig) and temperatures (100–240 °C).
  • Use of tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) enhances catalyst performance and selectivity.
  • The process can be tuned to yield cis-configured cyclohexanecarboxylic acid derivatives by controlling reaction parameters.

This hydrogenation step can be integrated into a multi-step synthesis where the aromatic ring is first functionalized, then hydrogenated to yield the cyclohexane ring with the desired substituents.

Enzymatic Resolution and Stereochemical Control

To obtain the cis enantiomeric forms of substituted cyclohexane carboxylic acids, enzymatic methods using hydrolases have been reported. These biocatalytic approaches provide stereoselectivity and mild reaction conditions.

  • Hydrolases selectively hydrolyze ester or amide intermediates leading to enrichment of the cis isomer.
  • This method is valuable for producing enantiomerically pure cis-2-substituted cyclohexane carboxylic acids.
  • It complements chemical synthesis by providing stereochemical resolution.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Suzuki–Miyaura Coupling Pd catalyst, aryl boronic acid Mild temperatures, base present Efficient C–C bond formation, adaptable Requires halogenated precursors
Catalytic Hydrogenation Rh or Ru catalyst, tertiary amide solvents 100–240 °C, 500–3000 psig H2 pressure High stereoselectivity, scalable High pressure equipment needed
Enzymatic Resolution (Hydrolases) Hydrolase enzymes Mild aqueous conditions High stereoselectivity, eco-friendly Limited substrate scope
Amidation via Borate Esters B2O3, trifluoroethanol, borate ester Heating, distillation Useful for derivative synthesis Not direct acid synthesis

Research Findings and Notes

  • The Suzuki–Miyaura coupling is the most cited method for constructing the aryl-ketoethyl substituent on cyclohexane rings, providing good yields and functional group tolerance.
  • Hydrogenation methods are well-established for converting aromatic precursors into cyclohexane derivatives with controlled stereochemistry, crucial for obtaining the cis isomer.
  • Enzymatic methods are emerging as complementary techniques for stereochemical purity but are less common in large-scale synthesis due to enzyme costs and substrate specificity.
  • The compound this compound has a molecular weight of 276.33 g/mol and predicted properties such as a boiling point around 448 °C and pKa approximately 5.12, which influence purification and handling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents (dichloromethane, ethanol).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of cyclohexane carboxylic acids exhibit anti-inflammatory properties. A study demonstrated that similar compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

There is emerging evidence that compounds with structural similarities to cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid may possess anticancer activity. A case study involving a related compound showed significant inhibition of tumor cell proliferation in various cancer cell lines, indicating that this class of compounds warrants further investigation for cancer therapy .

Analgesic Effects

Preliminary studies have suggested that this compound may have analgesic properties. In animal models, administration of similar cyclohexane derivatives resulted in reduced pain responses, highlighting their potential use in pain management therapies.

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .

Coatings and Adhesives

Due to its chemical reactivity, this compound can be utilized in formulating advanced coatings and adhesives. Studies have reported improved adhesion properties and durability when used in formulations compared to traditional materials .

Biodegradability Studies

Research into the environmental impact of synthetic compounds has highlighted the importance of assessing biodegradability. Studies on similar cyclohexane derivatives have shown promising results regarding their breakdown in natural environments, suggesting that this compound could be less harmful than other synthetic alternatives .

Analytical Chemistry

The compound's distinctive structure makes it a candidate for use as a standard reference material in analytical chemistry. Its characterization can aid in developing methods for detecting similar compounds in environmental samples, thus supporting regulatory compliance and environmental monitoring efforts .

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar compound reduced inflammation markers by over 50% in cultured macrophages, suggesting significant therapeutic potential for inflammatory disorders.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory revealed that polymers synthesized using this compound exhibited enhanced mechanical strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The structural analogs of cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid differ primarily in substituent type, position on the phenyl ring, and stereochemistry. Below is a detailed comparison:

Substituent Position and Electronic Effects
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Evidence Source
This compound 3-OCH₃ C₁₆H₁₈O₄ 298.32 Electron-donating methoxy group enhances lipophilicity; potential for metabolic stability. Target compound
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-OCH₃ C₁₆H₁₈O₄ 298.32 Para-methoxy may alter steric hindrance and π-π stacking in biological targets.
cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3-Cl C₁₅H₁₇ClO₃ 280.75 Electron-withdrawing Cl increases acidity; may enhance binding to polar receptors.
cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-Br C₁₅H₁₇BrO₃ 325.20 Bromine’s size and electronegativity may affect halogen bonding in protein interactions.
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 2-I C₁₅H₁₇IO₃ 372.20 Iodo substituent increases molecular weight and polarizability; potential for radiopharmaceutical applications.
cis-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-NO₂ C₁₅H₁₇NO₅ 299.30 Strong electron-withdrawing nitro group reduces electron density; may impact redox reactivity.

Key Observations :

  • Electronic Effects: Methoxy (OCH₃) and methyl (CH₃) groups (e.g., 3-methylphenyl analog, ) are electron-donating, enhancing lipophilicity and metabolic stability. In contrast, halogens (Cl, Br, I) and nitro (NO₂) groups are electron-withdrawing, increasing acidity and reactivity .
  • Positional Effects : Substituents at the 3-position (meta) vs. 4-position (para) influence steric interactions and binding affinity. For example, the 4-methoxy analog () may exhibit distinct pharmacokinetics due to altered spatial orientation.
Stereochemical Comparisons
Compound Name Configuration Impact Evidence Source
This compound Cis Favors specific conformations for receptor binding; enhanced solubility due to carboxylic acid orientation. Target compound
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Trans Altered spatial arrangement may reduce bioactivity compared to cis isomers.
trans-4-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Trans Differing ring substituent positions (4 vs. 2) and trans-configuration reduce structural similarity.

Key Observations :

  • Cis vs. Trans: Cis isomers generally exhibit higher biological activity in cyclohexane derivatives due to optimal spatial alignment of functional groups. For example, cicloxicilic acid (cis-2-hydroxy-2-phenylcyclohexanecarboxylic acid) is a known choleretic agent, while trans isomers are less effective .
Physicochemical Properties
  • LogP and PSA : The 3-methoxy derivative’s LogP is estimated to be ~3.7 (similar to the 2-iodo analog in ), indicating moderate lipophilicity. Polar surface area (PSA) values (~54 Ų) suggest moderate permeability, comparable to other carboxylic acid derivatives .
  • Acidity : The carboxylic acid group (pKa ~4.6–4.8) is less acidic than halogenated analogs (e.g., 3-Cl derivative, pKa ~3.9) due to the electron-donating methoxy group .

Biological Activity

cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 736136-33-7, is a compound that has garnered attention for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H20O4
  • Molecular Weight : 276.33 g/mol
  • Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and an oxoethyl group attached to a methoxyphenyl moiety.

1. Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems.

StudyFindings
Demonstrated a dose-dependent reduction in reactive oxygen species (ROS) in vitro.
Showed protective effects against oxidative damage in neuronal cells.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In several models, it has been shown to inhibit the production of pro-inflammatory cytokines.

StudyFindings
Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Decreased inflammatory markers in animal models of arthritis.

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer properties, particularly in inhibiting tumor cell proliferation.

StudyFindings
Induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Inhibited migration and invasion of cancer cells via modulation of matrix metalloproteinases (MMPs).

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidative Mechanism : The compound's structure allows it to donate electrons, neutralizing free radicals and preventing cellular damage.
  • Cytokine Modulation : By influencing signaling pathways such as NF-kB, it modulates the expression of inflammatory cytokines, leading to reduced inflammation.
  • Induction of Apoptosis : The activation of caspases indicates that the compound may trigger programmed cell death in malignant cells, providing a potential therapeutic avenue for cancer treatment.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuroprotection : In a study involving neurodegenerative disease models, treatment with the compound resulted in improved neuronal survival and function.
  • Rheumatoid Arthritis Model : Administration in animal models showed significant reduction in joint inflammation and pain, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. What are the recommended storage conditions for cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid to ensure stability during experiments?

For long-term stability, store the compound at 2–8°C in a tightly sealed container to prevent degradation or moisture absorption. This recommendation aligns with structurally similar cyclohexane-carboxylic acid derivatives, where low-temperature storage minimizes thermal decomposition and preserves chiral integrity .

Q. How can researchers confirm the conformational rigidity of the cyclohexane ring in this compound?

Conformational analysis can be performed using X-ray crystallography to determine torsion angles (e.g., chi1 and chi2) and verify ring puckering. Complementary molecular mechanics simulations (e.g., AMBER or CHARMM force fields) can predict rotamer populations in solution, as demonstrated for analogous constrained cyclohexane derivatives .

Q. What methodological approaches are suitable for synthesizing methoxyphenyl-substituted cyclohexane-carboxylic acids?

A common strategy involves Friedel-Crafts acylation of 3-methoxyphenyl precursors with cyclohexane-derived ketones, followed by stereoselective reduction and oxidation. For example, cyclohexanemercaptoacetic acids with methoxyphenyl groups were synthesized via thiol-ene reactions, achieving high diastereoselectivity through controlled reaction conditions (e.g., temperature, solvent polarity) .

Advanced Research Questions

Q. How can diastereoselective synthesis of cis-configured cyclohexane derivatives be optimized using organophotoredox catalysis?

Recent advances in organophotoredox-catalyzed [3+2] cycloadditions enable high diastereoselectivity (>97:3 dr) for cis-cyclohexane derivatives. Key parameters include:

  • Catalyst selection : Eosin Y or Ru(bpy)3Cl2 for visible-light activation.
  • Substrate design : Use of vinylisoindoline-1,3-dione as a dienophile to enforce stereochemical control.
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

Q. What mechanisms explain the fluorescence decay heterogeneity in constrained cyclohexane derivatives with aromatic substituents?

Fluorescence decay in such systems arises from ground-state rotamer heterogeneity . For example, X-ray structures of cis-constrained tryptophan analogs revealed distinct chi2 rotamers (−100° and 80°), leading to biexponential decay kinetics. The major rotamer undergoes excited-state electron transfer (quenched by carboxylate groups), while the minor rotamer experiences intramolecular proton transfer at the indole ring. Time-resolved fluorescence and H-D isotope exchange experiments can dissect these pathways .

Q. How should researchers resolve contradictions in synthetic yields for methoxyphenyl-cyclohexane conjugates?

Discrepancies often stem from competing reaction pathways (e.g., epimerization or side-chain oxidation). Mitigation strategies include:

  • In situ monitoring : Use NMR or HPLC to track intermediate stability.
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy or carboxylic acid groups) during synthesis.
  • Temperature control : Lower temperatures reduce epimerization rates, as shown in the synthesis of trans-β-amino acids from cis-cyclohexane precursors .

Q. What analytical techniques are critical for validating the optical purity of chiral cyclohexane-carboxylic acids?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers.
  • Optical rotation : Compare experimental values with literature data for structurally related compounds (e.g., cis-2-aminocyclohexane-1-carboxylic acid derivatives) .
  • Circular dichroism (CD) : Confirm absolute configuration by matching CD spectra to computational predictions (e.g., TD-DFT calculations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.